molecular formula C16H12Cl2N2O3S2 B2394715 N-(4,7-dichlorobenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide CAS No. 886916-31-0

N-(4,7-dichlorobenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide

Cat. No. B2394715
M. Wt: 415.3
InChI Key: XIYAXSQFHAGJCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4,7-dichlorobenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide, also known as DCB-3503, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DCB-3503 is a small molecule that belongs to the class of benzamide derivatives and has been found to exhibit a wide range of biological activities.

Scientific Research Applications

Cardiac Electrophysiological Activity

The synthesis and cardiac electrophysiological activities of N-substituted imidazolylbenzamides and benzene-sulfonamides, including compounds similar to N-(4,7-dichlorobenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide, have been explored. These compounds have shown potency in in vitro assays comparable to sematilide, indicating their potential as selective class III agents for cardiac applications (Morgan et al., 1990).

Antimicrobial and Antifungal Action

Research into derivatives of sulfonyl-substituted nitrogen-containing heterocyclic systems, including structures related to N-(4,7-dichlorobenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide, has shown that these compounds exhibit sensitivity to both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans. This highlights their potential in developing new antimicrobial and antifungal agents (Sych et al., 2019).

Antiviral Activity

The synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives and their evaluation for antiviral activity, including against tobacco mosaic virus, indicates the potential of such compounds in virology and pharmacology (Chen et al., 2010).

Anticancer Agents

Compounds structurally related to N-(4,7-dichlorobenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide have been synthesized and evaluated for their pro-apoptotic activity as potential anticancer agents. Notably, one derivative demonstrated significant growth inhibition of melanoma cell lines, indicating a promising direction for cancer treatment research (Yılmaz et al., 2015).

Catalytic Applications

Research into N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide, a compound with structural similarities, has demonstrated its efficacy as a homogeneous catalyst for the synthesis of 4H-pyran, pyranopyrazole, and pyrazolo[1,2-b]phthalazine derivatives under aqueous media. This application in green chemistry emphasizes the compound's versatility beyond pharmacological use (Khazaei et al., 2015).

properties

IUPAC Name

N-(4,7-dichloro-1,3-benzothiazol-2-yl)-4-ethylsulfonylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N2O3S2/c1-2-25(22,23)10-5-3-9(4-6-10)15(21)20-16-19-13-11(17)7-8-12(18)14(13)24-16/h3-8H,2H2,1H3,(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIYAXSQFHAGJCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(C=CC(=C3S2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,7-dichlorobenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide

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